N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfonamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the rest of the structure.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Contains a similar benzodioxole ring but has different functional groups.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE is unique due to its combination of a benzodioxole ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O6S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C20H24N2O6S/c1-3-8-22-29(24,25)16-5-7-17(14(2)9-16)26-12-20(23)21-11-15-4-6-18-19(10-15)28-13-27-18/h4-7,9-10,22H,3,8,11-13H2,1-2H3,(H,21,23) |
InChI Key |
KEDGXTAHXVDYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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